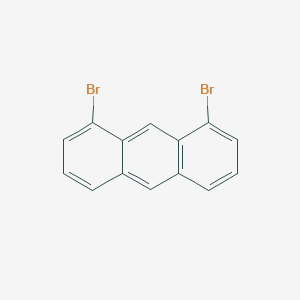
1,8-Dibromoanthracene
Cat. No. B170101
Key on ui cas rn:
131276-24-9
M. Wt: 336.02 g/mol
InChI Key: JQQFVBWHOMXEEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07173138B2
Procedure details


23.6 g (65 mmol) of 1,8-dibromoanthraquinone were suspended in 250 ml of methanol. At 10° C., 9.9 g (260 mmol) of NaBH4 were added slowly and the mixture was subsequently stirred at 0° C. for 2 hours. The mixture was poured onto 800 ml of ice, stirred and filtered under reduced pressure. The solid was subsequently suspended in 400 ml of 18% strength hydrochloric acid and stirred at 70° C. for 5 hours, after which it was once again filtered off under reduced pressure, washed until neutral and dried. The solid was stirred with 14.8 g of NaBH4 in 250 ml of isopropanol at 85° C. (reflux) for 3 hours, brought to a pH of 7 by addition of dilute hydrochloric acid, filtered off with suction and washed with water. 1,8-Dibromoanthracene was obtained in a yield of 16.2 g (74% of theory).


[Compound]
Name
ice
Quantity
800 mL
Type
reactant
Reaction Step Three

Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[C:15]2[C:14](=O)[C:13]3[C:8](=[CH:9][CH:10]=[CH:11][C:12]=3[Br:17])[C:7](=O)[C:6]=2[CH:5]=[CH:4][CH:3]=1.[BH4-].[Na+]>CO>[Br:1][C:2]1[C:15]2[C:6](=[CH:7][C:8]3[C:13]([CH:14]=2)=[C:12]([Br:17])[CH:11]=[CH:10][CH:9]=3)[CH:5]=[CH:4][CH:3]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
23.6 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=CC=2C(C3=CC=CC(=C3C(C12)=O)Br)=O
|
Step Two
|
Name
|
|
|
Quantity
|
9.9 g
|
|
Type
|
reactant
|
|
Smiles
|
[BH4-].[Na+]
|
Step Three
[Compound]
|
Name
|
ice
|
|
Quantity
|
800 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was subsequently stirred at 0° C. for 2 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered under reduced pressure
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred at 70° C. for 5 hours
|
|
Duration
|
5 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
after which it was once again filtered off under reduced pressure
|
WASH
|
Type
|
WASH
|
|
Details
|
washed until neutral and
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The solid was stirred with 14.8 g of NaBH4 in 250 ml of isopropanol at 85° C.
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
(reflux) for 3 hours
|
|
Duration
|
3 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
brought to a pH of 7 by addition of dilute hydrochloric acid
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered off with suction
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=CC=CC2=CC3=CC=CC(=C3C=C12)Br
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

